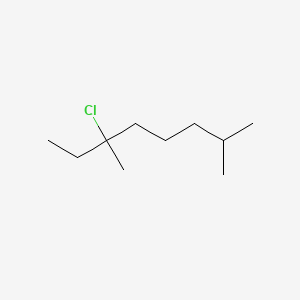
4-Naphthalen-1-yl-4-oxo-butyricacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Naphthalen-1-yl-4-oxo-butyric acid is a chemical compound with the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound features a naphthalene ring, which is a fused pair of benzene rings, attached to a butyric acid moiety with a ketone functional group at the fourth position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Naphthalen-1-yl-4-oxo-butyric acid typically involves the reaction of naphthalene derivatives with butyric acid derivatives under controlled conditions . One common method includes the Friedel-Crafts acylation of naphthalene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction proceeds as follows:
[ \text{C10H8} + \text{CH3CH2COCl} \xrightarrow{\text{AlCl3}} \text{C14H12O3} ]
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Naphthalen-1-yl-4-oxo-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Naphthalen-1-yl-4-oxo-butyric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Naphthalen-1-yl-4-oxo-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Naphthalen-1-yl-butyric acid: Lacks the ketone group, making it less reactive in certain chemical reactions.
4-Phenyl-4-oxo-butyric acid: Contains a phenyl group instead of a naphthalene ring, resulting in different chemical properties and reactivity.
Uniqueness
4-Naphthalen-1-yl-4-oxo-butyric acid is unique due to its combination of a naphthalene ring and a ketone functional group, which imparts specific chemical reactivity and biological activity . This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
101329-54-8 |
|---|---|
Molecular Formula |
C40H36Cl2N8O2 |
Molecular Weight |
731.7 g/mol |
IUPAC Name |
2-[4-[4-(3,5-diphenyl-1H-tetrazol-2-yl)-3-methoxyphenyl]-2-methoxyphenyl]-3,5-diphenyl-1H-tetrazole;dihydrochloride |
InChI |
InChI=1S/C40H34N8O2.2ClH/c1-49-37-27-31(23-25-35(37)47-43-39(29-15-7-3-8-16-29)41-45(47)33-19-11-5-12-20-33)32-24-26-36(38(28-32)50-2)48-44-40(30-17-9-4-10-18-30)42-46(48)34-21-13-6-14-22-34;;/h3-28H,1-2H3,(H,41,43)(H,42,44);2*1H |
InChI Key |
RCEHREKDVGHYAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3NC(=NN3C4=CC=CC=C4)C5=CC=CC=C5)OC)N6NC(=NN6C7=CC=CC=C7)C8=CC=CC=C8.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


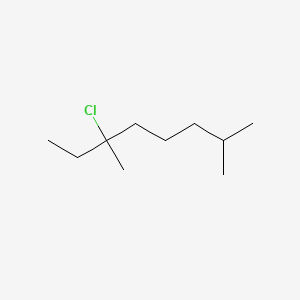
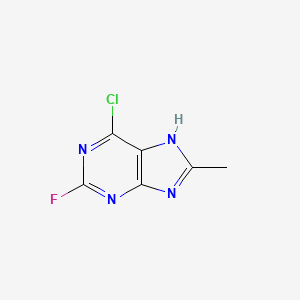
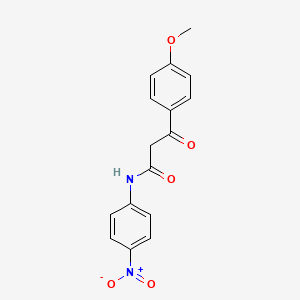
![6-(((1-Aminocyclohexyl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14162780.png)
![2-[3-(Benzyloxy)-4-methoxyphenyl]-3-(3-cyclopentylpropanoyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14162782.png)
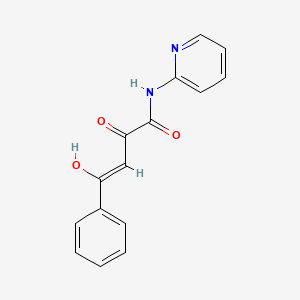

![Ethyl 2-(2,7-dimethyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14162798.png)
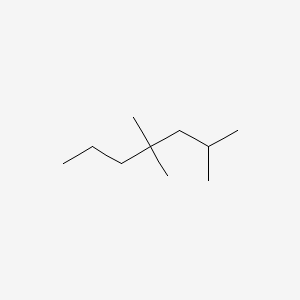
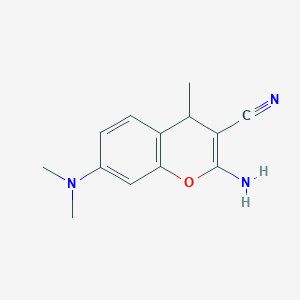
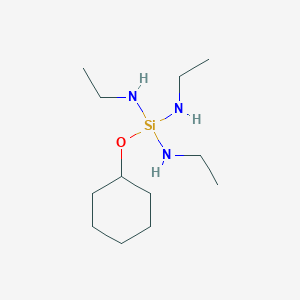
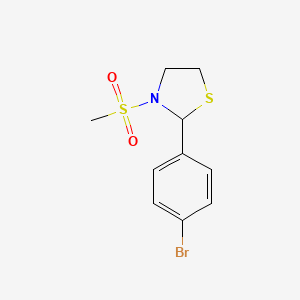
![2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol](/img/structure/B14162827.png)
